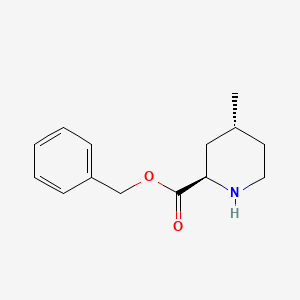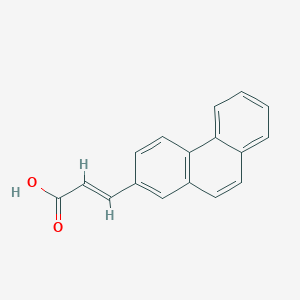
5-(2-呋喃基)异噁唑-3-甲醛
描述
5-(2-Furyl)isoxazole-3-carbaldehyde is a heterocyclic chemical compound with a furan ring and an isoxazole ring . It has the empirical formula C8H5NO3 and a molecular weight of 163.13 .
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole-3-carbaldehyde, often involves the reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .Molecular Structure Analysis
The molecular structure of 5-(2-Furyl)isoxazole-3-carbaldehyde is represented by the SMILES string O=Cc1cc(on1)-c2ccco2 . This indicates that the molecule contains a carbonyl group (C=O), an isoxazole ring (on1), and a furan ring (c2ccco2).Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
5-(2-Furyl)isoxazole-3-carbaldehyde is a solid compound . More detailed physical and chemical properties are not provided in the retrieved sources.科学研究应用
Synthesis of Isoxazole Derivatives
5-(2-Furyl)isoxazole-3-carbaldehyde: is instrumental in the synthesis of isoxazole derivatives. These derivatives are formed through the condensation of aldehydes with primary nitro compounds, which is a key strategy in organic synthesis. The process allows for the formation of products with various substituents on the heterocyclic ring, providing control over regioselectivity .
Acetylcholinesterase Inhibition for Alzheimer’s Treatment
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is a common treatment approach in the early stages of Alzheimer’s disease. Isoxazole derivatives, including those derived from 5-(2-Furyl)isoxazole-3-carbaldehyde , have shown efficacy as AChE inhibitors, which could lead to the development of new therapeutic agents .
Drug Synthesis
The unique structure of 5-(2-Furyl)isoxazole-3-carbaldehyde allows for its use in the synthesis of various drugs. Its reactivity and the ability to form stable heterocyclic compounds make it a valuable starting material in pharmaceutical chemistry.
Organic Chemistry Research
In organic chemistry, 5-(2-Furyl)isoxazole-3-carbaldehyde is used to study reaction mechanisms and synthesize novel organic compounds. Its versatility in reactions contributes to the advancement of knowledge in organic synthesis methods.
Bioengineering Applications
Material Science
5-(2-Furyl)isoxazole-3-carbaldehyde: can also play a role in material science, particularly in the development of new materials with specific electronic or mechanical properties due to its stable isoxazole ring structure.
安全和危害
属性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMVRCTECLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428732 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)isoxazole-3-carbaldehyde | |
CAS RN |
852180-62-2 | |
| Record name | 5-(2-furyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester](/img/structure/B1623851.png)








![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)
